(2E)-1-(Phenylsulfonyl)acetone oxime

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

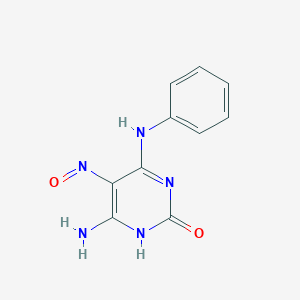

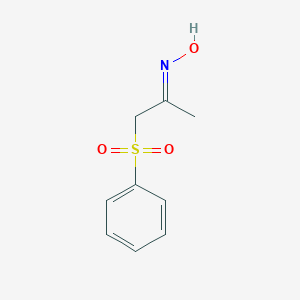

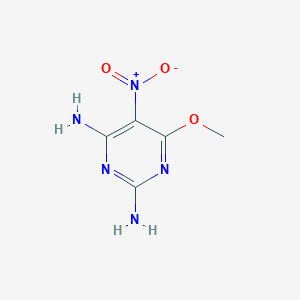

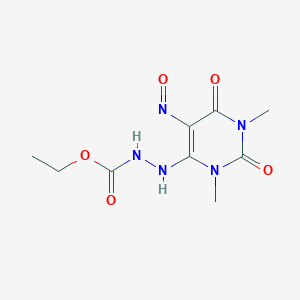

“(2E)-1-(Phenylsulfonyl)acetone oxime” is a type of oxime, which is a class of nitrogen-containing organic compounds. Oximes are usually prepared from hydroxylamine and an aldehyde, a ketone, or a quinone . They have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound .

Synthesis Analysis

Oximes can be synthesized by condensation or oxidation . A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes . The resulting enamides are isolated in good yields and excellent purity . Oxime ethers are versatile precursors in organic synthesis . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers in recent years are also highlighted .Molecular Structure Analysis

Oximes have the structure X\Y/C= N―OH, in which X and Y are hydrogen atoms or organic groups derived by removal of a hydrogen atom from an organic compound . Oximes are also called nitrogen enjoying organic compounds which are attained from the hydroxylamine, a ketone, and an aldehyde .Chemical Reactions Analysis

Oximes can undergo a variety of chemical reactions. For example, the reaction of N -alkylhydroxylamines and aqueous hydroxylamine with monosubstituted allenes gives nitrones and oximes, respectively, in good yields . A general, efficient, and metal-free method for aerobic oxidation of primary benzylamines to the corresponding oximes in good yields is catalyzed by N,N′,N″ -trihydroxyisocyanuric acid in the presence of acetaldoxime and water as solvent .Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with surge figures measuring 3600 (O-H), 945 (N-O), and 1665 (C = N) in the infrared diapason . The aliphatic group of oximes is resistant to the process of hydrolysis more than the similar hydrazones .科研应用

Synthesis and Characterization

- Synthesis and Molecular Docking Studies : A derivative of acetone oxime was synthesized and characterized, demonstrating potential applications in studying interactions with cholinesterase enzymes, which are important for understanding neurodegenerative diseases (Korkmaz, Rhyman, & Ramasami, 2022).

Environmental and Biological Applications

- Phytoremediation : Research on a similar derivative, Acetone O-(4-chlorophenylsulfonyl) oxime, revealed its significant potential in phytoremediation studies, highlighting its ability to enable maize plants to continue almost normal metabolic activities under copper stress, suggesting a novel approach to managing heavy metal contamination in soils (Yetişsin & Kardeş, 2021).

Chemical Properties and Reactions

- Conformational Analysis : A study conducted on the conformational equilibrium of 2‐methylcyclohexanone oxime derivatives, including (2E)-derivatives, using NMR and theoretical investigation methods, provides insights into the chemical behavior and properties of such compounds in various solvents, which is crucial for designing and understanding chemical reactions and materials (Ribeiro & Abraham, 2002).

Electrophilic Amination and Organic Synthesis

- Amination of Organometallic Reagents : Kinetic studies on the amination of phenylmagnesium bromides and phenylzinc chlorides with acetone O-sulfonyloximes reveal insights into the mechanisms of electrophilic amino transfer reactions, important for developing new synthetic methodologies in organic chemistry (Erdik & Ömür, 2005).

High-Voltage Electrolyte Additives

- Improving Lithium-Ion Batteries : (Phenylsulfonyl)acetonitrile, a related compound, was explored as a high-voltage electrolyte additive for lithium-ion batteries, showing the potential to form a solid electrolyte interface on the cathode, which significantly improves battery performance (Deng et al., 2019).

未来方向

The future directions of oxime chemistry are promising. Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties . The remaining challenges and future perspectives are presented at the end .

性质

IUPAC Name |

(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYBKVSGPOVTM-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(Phenylsulfonyl)acetone oxime | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-amino-6-[(2,2-diethoxyethyl)amino]-5-nitro-3-methyl-4(3H)-pyrimidinone](/img/structure/B372114.png)

![2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one](/img/structure/B372115.png)

![6-[(2-ethoxybenzyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione](/img/structure/B372133.png)